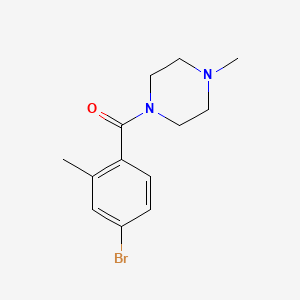

1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine

Overview

Description

Synthesis Analysis

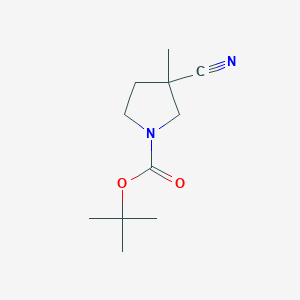

The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a 4-bromo-2-methylbenzoyl chloride or a similar compound. This would form an amide bond between the benzoyl group and one of the nitrogen atoms in the piperazine ring .Molecular Structure Analysis

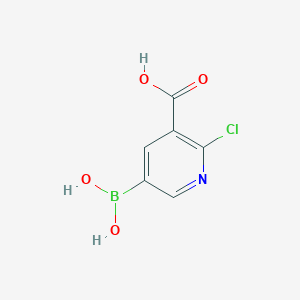

The molecular structure of this compound would consist of a piperazine ring attached to a benzoyl group via an amide bond. The benzoyl group would have a bromine atom and a methyl group attached to it .Chemical Reactions Analysis

The chemical reactions of this compound would likely be similar to those of other piperazine derivatives and benzoyl compounds. For example, it might undergo nucleophilic substitution reactions at the benzoyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom might make it relatively heavy and possibly reactive .Scientific Research Applications

Synthesis of Complex Molecular Structures

One of the applications of similar compounds to 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine includes the synthesis of multi-component hydrogen-bonding organic salts, which demonstrates the compound's utility in creating diverse 3D net supramolecular architectures. These salts are formed through the interactions between 1-methylpiperazine and aromatic carboxylic acids, leading to robust hydrogen-bonding interactions that direct the formation of three-dimensional structures. This synthesis showcases the compound's role in the development of novel materials with potential applications in various fields, including materials science and engineering (Yang Yu et al., 2015).

Antimicrobial Activity

Research into derivatives of piperazine compounds has also explored their potential antimicrobial activity. For example, the synthesis and evaluation of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been investigated for their antimicrobial properties. These studies contribute to the understanding of how structural modifications of piperazine derivatives can impact their biological activity, potentially leading to new therapeutic agents (Nada M. Abunada et al., 2008).

Nanofiltration Membrane Development

Another application involves the use of aminobenzoylpiperazine derivatives in the preparation of composite nanofiltration membranes. The synthesized 4-aminobenzoylpiperazine is employed as a monomer to fabricate thin films on porous polyethersulfone ultrafiltration membranes. This application highlights the compound's role in the advancement of water purification technologies, showcasing its potential in improving the efficiency and effectiveness of filtration systems (Wang We, 2013).

Future Directions

properties

IUPAC Name |

(4-bromo-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-10-9-11(14)3-4-12(10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRHWZYYIURZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)

![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)